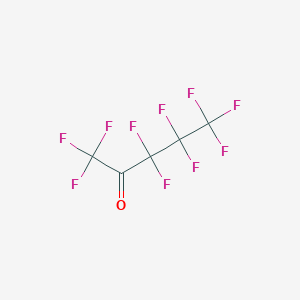
Perfluoro-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-2-pentanone is a fluorinated ketone with the structural formula CF₃CF₂C(=O)CF(CF₃)₂. It is a fully-fluorinated analog of ethyl isopropyl ketone and is known for its use as an electronics coolant liquid and fire protection fluid. This compound is commercially available under brand names such as Novec 1230, Novec 649, and FK-5-1-12 .
Preparation Methods
Perfluoro-2-pentanone can be synthesized through various methods. One common method involves the catalytic rearrangement of perfluoro-2,3-epoxide-2-methyl pentane in the presence of fluoride salts and ether compounds. This method is characterized by mild reaction conditions, fast reaction rates, high reaction selectivity, and high yield . Another method involves the addition reaction of perfluoropropionyl fluoride and hexafluoropropylene in a pressure vessel .
Chemical Reactions Analysis
Perfluoro-2-pentanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo hydrolysis to produce perfluoropropanoic acid and CF₃CFHCF₃ (HFC-227ea) in a manner analogous to the Haloform reaction . It is also used as a fire extinguishing agent, where it oxidizes metals such as aluminum .
Scientific Research Applications
Perfluoro-2-pentanone has a wide range of scientific research applications. It is extensively used as a fire extinguishing agent for lithium-ion batteries due to its excellent fire suppression capabilities and environmental friendliness . It is also used in the development of microcapsule fire extinguishing agents with a core-shell structure for lithium-ion battery fire safety . Additionally, it is used in the study of the transportation characteristics of fire suppressants in pipelines .
Mechanism of Action
The mechanism of action of perfluoro-2-pentanone as a fire extinguishing agent involves its ability to vaporize into a gas at temperatures above 49°C. This vaporization helps in suppressing fires by cooling the surrounding area and inhibiting the combustion process . In the case of lithium-ion battery fires, it forms a protective layer on the battery surface, preventing the spread of fire and cooling the battery from 800°C to 30°C in a short period .
Comparison with Similar Compounds
Perfluoro-2-pentanone is unique compared to other similar compounds due to its high efficiency as a fire suppressant and its environmental friendliness. Similar compounds include perfluorooctyl bromide, which is used as a contrast medium for magnetic resonance imaging, and hexafluoropropylene oxide, which is a precursor to perfluoromethyl vinyl ether . Unlike these compounds, this compound has a lower global warming potential and is considered a more sustainable option for fire suppression .
Conclusion
This compound is a versatile compound with significant applications in fire suppression, particularly for lithium-ion batteries. Its unique properties, such as high efficiency and environmental friendliness, make it a valuable compound in various scientific and industrial fields. The ongoing research and development of new applications for this compound continue to highlight its importance and potential.
Properties
CAS No. |
377-54-8 |
|---|---|
Molecular Formula |
C5F10O |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-one |
InChI |
InChI=1S/C5F10O/c6-2(7,1(16)3(8,9)10)4(11,12)5(13,14)15 |
InChI Key |
GWFGVRFAJMXXBL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















